PHA-767491 hydrochloride is a synthetic small molecule with significant research interest due to its inhibitory activity against specific protein kinases. [, ] These kinases, particularly cell division cycle 7 (Cdc7) and cyclin-dependent kinase 9 (Cdk9), play crucial roles in cell cycle regulation and transcriptional processes. [, ] In scientific research, PHA-767491 hydrochloride serves as a valuable tool to investigate the functions of these kinases and their implications in various cellular processes, including DNA replication, cell cycle progression, and apoptosis. [, ]
PHA-767491 hydrochloride acts as a dual inhibitor, primarily targeting Cdc7 and Cdk9 kinases. [, ] It functions as an ATP-competitive inhibitor, competing with ATP for binding to the kinase active site and thereby preventing kinase activity. [, ]
Cdc7, in complex with its regulatory subunit Dbf4, plays a crucial role in initiating DNA replication by phosphorylating the minichromosome maintenance complex (MCM) proteins. [] By inhibiting Cdc7, PHA-767491 hydrochloride prevents MCM phosphorylation, ultimately leading to the inhibition of DNA replication initiation. [, ]
Cdk9, a component of the positive transcription elongation factor b (P-TEFb), regulates RNA polymerase II activity and is involved in the transcription of genes essential for cell cycle progression and survival, including MCL-1, an anti-apoptotic protein. [, ] PHA-767491 hydrochloride, by inhibiting Cdk9, can downregulate MCL-1 expression and sensitize cells to apoptosis. [, , ]
PHA-767491 hydrochloride has shown promising results in preclinical cancer research. Its dual inhibitory activity against Cdc7 and Cdk9 makes it a potential therapeutic agent for various cancer types. [, , ]
- Glioblastoma: Research indicates that PHA-767491 hydrochloride can suppress the growth and invasiveness of glioblastoma cells. []
- Hepatocellular Carcinoma: Studies suggest synergistic effects of PHA-767491 hydrochloride with 5-fluorouracil (5-FU) in suppressing hepatocellular carcinoma cells by inhibiting Chk1 phosphorylation and downregulating MCL-1 expression. []
- Acute Myeloid Leukemia: Research suggests that PHA-767491 hydrochloride synergizes with ABT-737, a BH3 mimetic, to overcome stromal-mediated pro-survival signals in acute myeloid leukemia cells. []
- Multiple Myeloma: Studies indicate that PHA-767491 hydrochloride induces cell death in multiple myeloma cellular models and exhibits additive effects with existing chemotherapeutic agents like melphalan, bortezomib, and doxorubicin. []
- Pancreatic Cancer: Research highlights the potent anti-cancer activity of PHA-767491 hydrochloride in pancreatic cancer models due to the abrogation of the DNA origin activation checkpoint. []
PHA-767491 hydrochloride has been used to investigate T cell activation pathways and identify potential targets for immunosuppressive therapies. [] Studies suggest that it can effectively suppress T cell activation, highlighting its potential in developing treatments for autoimmune diseases and organ transplant rejection. []
While not extensively studied in neuroscience, one research paper suggests the potential application of PHA-767491 hydrochloride in Parkinson's disease models. By targeting α7 nicotinic acetylcholine receptors (α7nAChR), PHA-767491 hydrochloride exhibited neuroprotective effects and reduced neuroinflammation, indicating its potential for further investigation in neurodegenerative disorders. []
- Optimization of Pharmacological Properties: Future research could focus on enhancing the bioavailability, pharmacokinetic profile, and target specificity of PHA-767491 hydrochloride or its derivatives to improve its therapeutic potential. []
- Combination Therapies: Exploring synergistic combinations of PHA-767491 hydrochloride with other chemotherapeutic agents or targeted therapies could enhance its efficacy and potentially overcome drug resistance in various cancer types. [, , ]
- Biomarker Development: Identifying and validating specific biomarkers associated with Cdc7 and Cdk9 activity could help personalize treatment strategies and predict patient responses to PHA-767491 hydrochloride-based therapies. []
- Mechanism of Resistance: Investigating the mechanisms underlying acquired resistance to PHA-767491 hydrochloride in various cancer models will be crucial for developing strategies to prevent or overcome drug resistance. []
- Exploration of New Applications: Given its dual inhibitory activity and its effects on cellular processes beyond cell cycle control, future research could explore the therapeutic potential of PHA-767491 hydrochloride in other disease models, including inflammatory disorders, viral infections, and other neurodegenerative diseases. [, ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6